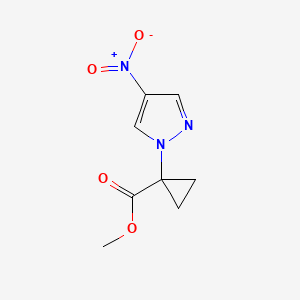
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE is a chemical compound with a complex structure that includes a cyclopropane ring, a pyrazole ring, and a nitro group
Vorbereitungsmethoden
The synthesis of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE typically involves multiple steps. One common method includes the nitration of a pyrazole derivative followed by the formation of the cyclopropane ring. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Wissenschaftliche Forschungsanwendungen
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. These interactions can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
METHYL 1-(4-NITRO-1H-PYRAZOL-1-YL)CYCLOPROPANE-1-CARBOXYLATE can be compared with other similar compounds such as:
1-methyl-4-nitro-1H-pyrazole: Shares the pyrazole and nitro groups but lacks the cyclopropane ring.
1-methyl-4-(4-nitro-1H-pyrazol-1-yl)methylpiperidine: Contains a piperidine ring instead of a cyclopropane ring.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: Includes a morpholine ring instead of a cyclopropane ring
Eigenschaften
Molekularformel |
C8H9N3O4 |
|---|---|
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
methyl 1-(4-nitropyrazol-1-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H9N3O4/c1-15-7(12)8(2-3-8)10-5-6(4-9-10)11(13)14/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
XRZUQLYWNFJJAM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)N2C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
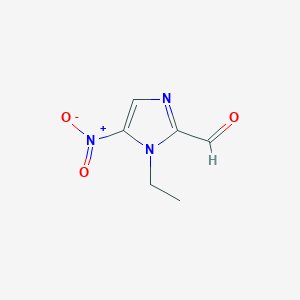



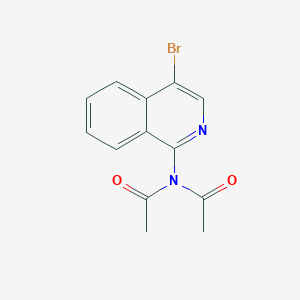


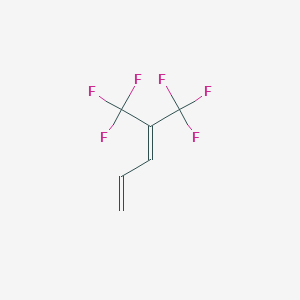
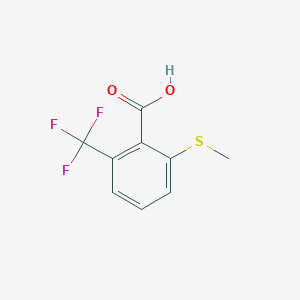
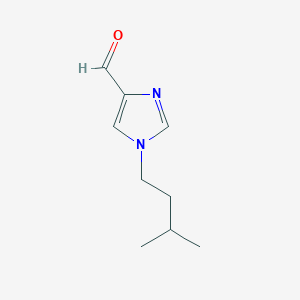
![4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-2,3-dihydro-1-benzofuran-5-yl)benzonitrile](/img/structure/B8485550.png)
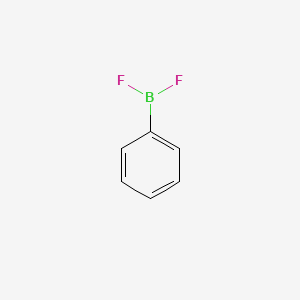

![METHYL 2-[(3-CYANOPHENYL)AMINO]ACETATE](/img/structure/B8485563.png)
